



# Application of Xeruborbactam in Mycobacterium abscessus Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Mycobacterium abscessus is a rapidly growing nontuberculous mycobacterium notorious for its intrinsic resistance to a wide array of antibiotics, making infections difficult to treat.[1][2] A primary mechanism of resistance is the production of a broad-spectrum class A  $\beta$ -lactamase, BlaMab, which effectively hydrolyzes and inactivates many  $\beta$ -lactam antibiotics.[3] Xeruborbactam, a novel cyclic boronic acid  $\beta$ -lactamase inhibitor, has shown significant promise in overcoming this resistance mechanism.[4][5]

Xeruborbactam works by inhibiting the BlaMab  $\beta$ -lactamase of M. abscessus, thereby protecting  $\beta$ -lactam antibiotics from degradation.[4][5] This restoration of  $\beta$ -lactam activity has been demonstrated in vitro, where the combination of xeruborbactam with certain oral  $\beta$ -lactams has led to a significant reduction in the minimum inhibitory concentrations (MICs) against clinical isolates of M. abscessus.[4][5]

The most notable synergy has been observed between xeruborbactam and tebipenem.[4] In a study of 43 clinical isolates, the addition of xeruborbactam at a fixed concentration of 4  $\mu$ g/mL lowered the MIC90 of tebipenem by five dilutions, rendering all isolates susceptible.[4][5] Significant potentiation was also observed with amoxicillin, cefuroxime, and cefdinir.[4][5] However, no significant effect was seen when combined with cefoxitin.[4][6]



These findings suggest that xeruborbactam, particularly in combination with tebipenem, could be a valuable all-oral treatment option for M. abscessus pulmonary disease, potentially reducing the reliance on intravenous therapies.[4][7] Further in vitro and in vivo studies are warranted to explore the bactericidal activity, therapeutic efficacy, and potential for adverse events of xeruborbactam-based combination therapies.[4]

## **Quantitative Data Summary**

Table 1: In Vitro Activity of  $\beta$ -Lactams With and Without Xeruborbactam against Mycobacterium abscessus Clinical Isolates (n=43)

| Antibiotic  | Xeruborbacta<br>m (4 μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range<br>(μg/mL) |
|-------------|-----------------------------|---------------|---------------|----------------------|
| Amoxicillin | Without                     | >64           | >64           | 16->64               |
| With        | 8                           | 16            | 2-32          |                      |
| Tebipenem   | Without                     | 64            | 128           | 2->128               |
| With        | 4                           | 4             | 2-4           |                      |
| Cefuroxime  | Without                     | 64            | 128           | 16->128              |
| With        | 8                           | 16            | 2-32          |                      |
| Cefdinir    | Without                     | 32            | 64            | 8-128                |
| With        | 4                           | 8             | 1-16          |                      |
| Cefoxitin   | Without                     | 16            | 32            | 4-64                 |
| With        | 16                          | 32            | 4-64          |                      |

Data sourced from a 2024 study in Microbiology Spectrum.[4][5][6][7]

## **Mandatory Visualizations**



#### Mechanism of Xeruborbactam Action in M. abscessus







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. uttyler.edu [uttyler.edu]
- 2. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Select β-Lactam Combinations Exhibit Synergy against Mycobacterium abscessus In Vitro
  PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application of Xeruborbactam in Mycobacterium abscessus Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854609#application-of-xeruborbactam-in-mycobacterium-abscessus-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com